2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol
Overview
Description
“2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol” is a chemical compound with the CAS Number: 1375163-51-1 . It has a molecular weight of 159.23 . The IUPAC name for this compound is 2-[4-(aminomethyl)tetrahydro-2H-pyran-4-yl]ethanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17NO2/c9-7-8(1-4-10)2-5-11-6-3-8/h10H,1-7,9H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.
Scientific Research Applications
Metal-Free Photosensitized Oxyimination
A metal-free photosensitization protocol utilizes oxime carbonate as a bifunctional source for the installation of both amine and alcohol functionalities into alkene feedstocks in a single step, highlighting a novel method for preparing 1,2-amino alcohols. This approach offers a direct synthetic diversification of one functional handle without influencing the other, leveraging readily available starting materials and mild reaction conditions suitable for various synthetic endeavors (Patra et al., 2021).
Enantioselective Synthesis
The enantioselective synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol demonstrates its role as a flexible chiral building block for the preparation of serine and azasugars, emphasizing the molecule's utility in creating high-purity chiral compounds (Demir et al., 2003).
Functionalization of Fullerenes
Exploration of diverse functionalizations of C60 with amino alcohols using CuI catalysis presents a method for creating fullerene derivatives, showcasing the molecule's versatility in material science applications (Yang et al., 2017).
Oxyamination Methodologies
Recent developments in oxyamination methodologies for alkenes to access vicinal amino alcohol derivatives reflect ongoing research to improve the efficiency and selectivity of synthetic routes for producing 1,2-amino alcohols, highlighting the molecule's significance in synthetic chemistry (Donohoe et al., 2011).
Catalytic Selective Oxidation
The application of gold catalysts for selective oxidation of organic molecules, including polyhydroxylated aliphatic molecules and α- and β-aminoalcohols, underlines the potential for using this molecule in catalysis and green chemistry processes (Biella et al., 2002).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[4-(aminomethyl)oxan-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c9-7-8(1-4-10)2-5-11-6-3-8/h10H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXNSIJOUCYAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCO)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1375163-51-1 | |
Record name | 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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